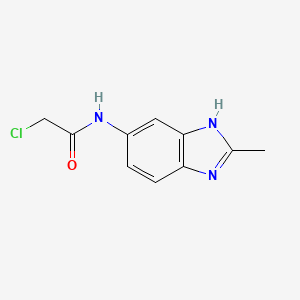

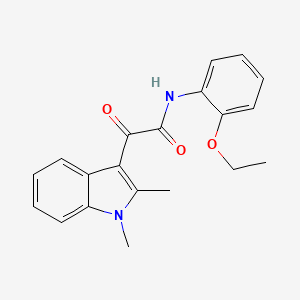

2-Chloro-N-(2-methyl-3H-benzoimidazol-5-yl)-acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

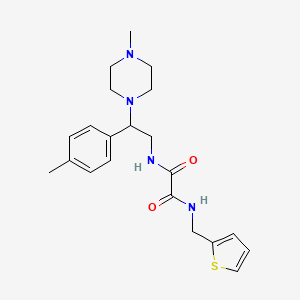

2-Chloro-N-(2-methyl-3H-benzoimidazol-5-yl)-acetamide (also known as CMB-5) is a synthetic compound with a wide range of applications in scientific research. It is a small molecule with a molecular weight of 211.62 g/mol and a melting point of 158-160°C. CMB-5 is a derivative of benzoimidazole with a chlorine atom substituting for the nitrogen atom. This compound has been used as an inhibitor of various enzymes, as an agonist of G-protein coupled receptors, and as an inhibitor of cell proliferation.

Applications De Recherche Scientifique

Synthesis and Characterization

2-Chloro-N-(2-methyl-3H-benzoimidazol-5-yl)-acetamide serves as an intermediate in the synthesis of various heterocyclic compounds, which are often explored for their potential applications in dye, pharmaceutical, and material sciences. For instance, it has been implicated in the synthesis of novel compounds via reactions such as nitration, reduction, and ring closure reactions, demonstrating its versatility as a precursor for more complex molecules (Drabina et al., 2009).

Structural Studies

The compound has been studied for its crystal structure, providing insights into its molecular configuration and potential for forming dimers through hydrogen bonding. Such structural elucidations are critical for understanding the chemical behavior and reactivity of this compound, as well as for designing new molecules with desired properties (Yu-Bin Bai et al., 2013).

Role in Synthesizing Benzimidazole Derivatives

It is utilized in the synthesis of a variety of benzimidazole derivatives. These derivatives are explored for their biological activities, including antimicrobial, anticancer, and potential enzyme inhibition properties. The versatility in the chemical transformations that 2-Chloro-N-(2-methyl-3H-benzoimidazol-5-yl)-acetamide undergoes highlights its importance in medicinal chemistry and drug design (Nofal et al., 2014).

Antimicrobial and Anticancer Research

Research has also focused on developing new materials and compounds with antimicrobial and anticancer activities. By modifying the structure of 2-Chloro-N-(2-methyl-3H-benzoimidazol-5-yl)-acetamide, scientists aim to enhance these properties, contributing to the search for novel therapeutic agents (Mokhtari & Pourabdollah, 2013).

Photovoltaic and Nonlinear Optical Studies

Additionally, derivatives of 2-Chloro-N-(2-methyl-3H-benzoimidazol-5-yl)-acetamide have been investigated for their photovoltaic efficiency and nonlinear optical properties. Such studies are crucial for the development of new materials for energy conversion and optical devices, demonstrating the compound's potential beyond biomedical applications (Mary et al., 2020).

Propriétés

IUPAC Name |

2-chloro-N-(2-methyl-3H-benzimidazol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O/c1-6-12-8-3-2-7(4-9(8)13-6)14-10(15)5-11/h2-4H,5H2,1H3,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVUBIQDPYPBDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(2-methyl-3H-benzoimidazol-5-yl)-acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-3-{5H-pyrrolo[2,3-b]pyrazin-7-yl}propanoic acid](/img/structure/B2607100.png)

![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2607101.png)

![methyl 1-(3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2607104.png)

![2-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2607105.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)butanamide](/img/structure/B2607118.png)